Aspinolide B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4E,6R,7S)-6,7-dihydroxy-2-methyl-10-oxo-2,3,6,7,8,9-hexahydrooxecin-3-yl] (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-3-4-13(17)20-12-7-5-10(15)11(16)6-8-14(18)19-9(12)2/h3-5,7,9-12,15-16H,6,8H2,1-2H3/b4-3+,7-5+/t9-,10-,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONWLSGBOITROJ-NYKMOZCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OC1C=CC(C(CCC(=O)OC1C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)O[C@H]1/C=C/[C@H]([C@H](CCC(=O)O[C@@H]1C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017470 | |
| Record name | Aspinolide B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188605-15-4 | |
| Record name | Aspinolide B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188605154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspinolide B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Structural Elucidation of Aspinolide B
Advanced Spectroscopic and Diffraction-Based Structural Confirmation
Absolute Stereochemistry Assignment Methodologies (e.g., Helmchen Method)
The initial structural elucidation of aspinolide B involved detailed Nuclear Magnetic Resonance (NMR) analyses to establish its planar structure and connectivity. oup.com Following this, the relative configuration of the stereocenters was determined through X-ray diffraction analysis of a co-crystal formed between this compound and methanol, which revealed a chair-chair-chair-like conformation. oup.com
However, determining the absolute stereochemistry required a different approach, as crystallographic methods on the native compound did not yield this information directly. For this, the Helmchen method was employed. oup.comacs.org This chemical correlation technique is specifically designed to determine the absolute configuration of chiral secondary alcohols. The method involves the esterification of the alcohol with a chiral derivatizing agent, in this case, an enantiomerically pure acid. By analyzing the ¹H NMR spectrum of the resulting diastereomeric ester, specifically the anisotropic effects of an aromatic group in the chiral agent on the protons of the alcohol moiety, the absolute configuration at the carbinol center can be deduced.
For this compound, this method successfully established the 4S configuration. acs.org The validity of this assignment and, by extension, the entire absolute stereochemistry of the molecule was unequivocally confirmed through the first asymmetric total synthesis of (-)-aspinolide B. acs.orgacs.orgnih.govresearchgate.net This synthesis, along with several others that followed, produced a molecule with spectroscopic data and specific optical rotation identical to that of the natural product, thereby cementing the assigned structure. oup.comresearchgate.net
Computational Chemistry Approaches to Structure Elucidation (e.g., DFT-NMR Calculations)
While the initial structural determination of this compound relied on classical spectroscopic and chemical methods, the field of natural product chemistry has increasingly turned to computational approaches for structural validation and revision, especially for conformationally flexible molecules like medium-sized lactones. oup.comresearchgate.net Density Functional Theory (DFT) calculations, particularly for the prediction of NMR chemical shifts, have become a powerful tool. oup.com
The utility of this approach is highlighted in the structural revision of cremenolide, an aspinolide derivative. researchgate.net An initial proposed structure was questioned, and by using DFT-based theoretical NMR calculations (at the ωB97X-D level), the relative configuration was re-evaluated. researchgate.net The computational analysis of all possible diastereomers, compared with the experimental NMR data, predicted a different relative configuration. This prediction was then unambiguously confirmed by the targeted chemical synthesis of the proposed isomer, whose spectroscopic data perfectly matched the natural product. oup.comresearchgate.net
This combination of DFT-NMR calculations and targeted synthesis demonstrates a powerful modern strategy for assigning the correct structures to complex natural products. oup.com For the aspinolide family, where multiple stereocenters and conformational flexibility can complicate spectral interpretation, computational chemistry provides an invaluable layer of verification. It allows for the comparison of experimental data against theoretically predicted values for various stereoisomers, significantly increasing the confidence in a proposed structure or, as in the case of cremenolide, enabling the correction of a misassigned one. oup.comresearchgate.net
Biosynthesis of Aspinolide B
Polyketide Biosynthetic Pathway Delineation
The structural foundation of aspinolide B is assembled through the polyketide biosynthetic pathway. Early investigations involving precursor feeding experiments with labeled acetate (B1210297) and oxygen gas in Aspergillus ochraceus laid the groundwork for understanding its formation. nih.gov These studies proposed that both the 10-membered lactone ring, which forms the core backbone of all aspinolide analogs, and the butenoyl substituent are of polyketide origin. nih.gov Specifically, the lactone ring is derived from a pentaketide, while the butenoyl group at position C-8 originates from a diketide. nih.govresearchgate.net This dual polyketide origin suggests the involvement of at least two distinct polyketide synthase (PKS) enzymes, a hypothesis that has been substantiated by later genetic and biochemical studies. nih.govresearchgate.net
An updated biosynthetic pathway for aspinolides has been proposed, building upon the initial framework and incorporating new data from gene function and biochemical analyses. researchgate.net This refined pathway begins with the formation of the 10-membered lactone ring, which then undergoes a series of enzymatic modifications to yield various aspinolide analogs, including this compound. nih.gov
Enzymology of Aspinolide Biosynthesis
The biosynthesis of this compound is a multi-step process orchestrated by a suite of dedicated enzymes. Central to this process are the polyketide synthases, which are responsible for constructing the carbon skeleton of the molecule.
Role of Polyketide Synthase (PKS) Genes (asp1, asp2)
Comparative genomics and gene deletion studies in the fungus Trichoderma arundinaceum have been instrumental in identifying and characterizing the PKS genes essential for aspinolide biosynthesis. nih.govresearchgate.netnih.gov Two specific PKS genes, designated asp1 and asp2, have been shown to be indispensable for the production of aspinolides. nih.govresearchgate.netnih.gov
Gene deletion experiments have precisely defined the roles of these two enzymes. The asp2 gene is responsible for the synthesis of the 10-membered lactone ring, the core structure of aspinolides. nih.govresearchgate.netnih.gov Mutants lacking a functional asp2 gene are unable to produce any aspinolide analogs. nih.gov Conversely, the asp1 gene is required for the formation of the butenoyl substituent that is attached to the C-8 position of the lactone ring. nih.govresearchgate.netnih.gov Inactivation of asp1 results in the production of a novel aspinolide analog that lacks this butenoyl side chain. nih.gov
Phylogenetic analysis of the predicted amino acid sequences of ASP1 and ASP2, along with other fungal PKSs with known functions, has provided further insights into their evolutionary relationships and functional classification. nih.govresearchgate.net
Proposed Biosynthetic Intermediates and Transformations for the Lactone Backbone
The construction of the aspinolide lactone backbone is a classic example of a polyketide synthesis. The proposed pathway starts with the condensation of one acetate unit and four malonate units, a process catalyzed by the ASP2 polyketide synthase. nih.gov This is followed by cyclization to form the 10-membered lactone ring that is the common precursor to all aspinolide analogs. nih.gov
Following the formation of the initial lactone ring, a series of transformations occur to yield the final aspinolide structures. One of the key intermediates is a 5-hydroxy derivative, known as aspinolide A. nih.gov While aspinolide A has been detected in cultures of A. ochraceus, it has not been found in Trichoderma cultures. nih.gov Further enzymatic modifications, such as oxidation at the C-5 position of this compound, lead to the formation of aspinolide C. researchgate.net These sequential modifications highlight the modular nature of the biosynthetic pathway, allowing for the generation of a diverse family of related compounds.
Elucidation of the Butenoyl Substituent Origin
As previously mentioned, the butenoyl substituent at the C-8 position of the lactone ring has a diketide origin. nih.govresearchgate.net The PKS enzyme responsible for its synthesis is ASP1. nih.govresearchgate.netnih.gov The inability of asp1 deletion mutants to attach the butenoyl group confirms the dedicated role of this enzyme in synthesizing and transferring this specific side chain. nih.gov The presence of this substituent is a defining feature of this compound and several other aspinolide analogs.
Genomic and Molecular Basis of Aspinolide Production
The genetic blueprint for aspinolide biosynthesis is encoded within the fungal genome, organized in a manner that facilitates coordinated gene expression and regulation.
Comparative Genomics in Aspinolide-Producing Fungi (Trichoderma vs. Aspergillus)
The biosynthesis of aspinolides, a class of polyketide-derived secondary metabolites, has been elucidated through comparative genomic analyses of the producing fungal species, primarily Trichoderma arundinaceum and Aspergillus ochraceus. nih.gov Despite the distant phylogenetic relationship between these two genera, the presence of aspinolides in both prompted researchers to investigate shared genetic elements responsible for their production. nih.gov
This comparative approach successfully identified a putative aspinolide biosynthetic gene cluster in both T. arundinaceum and A. ochraceus. nih.gov A key finding was the identification of two essential polyketide synthase (PKS) genes, designated asp1 and asp2, which are conserved in both species. nih.gov The genes within these clusters exhibit a degree of synteny, or conserved gene order, between the two fungi, further suggesting a common biosynthetic origin. nih.govresearchgate.net
In both T. arundinaceum and A. ochraceus, the asp1 and asp2 genes are located in close proximity within a single predicted secondary metabolite biosynthetic gene cluster. nih.gov The cluster in T. arundinaceum also contains homologs for seven other genes found in the A. ochraceus cluster, with a partially conserved organization. nih.gov The discovery that only aspinolide-producing species of Trichoderma and Aspergillus possess closely related homologs of these two PKS genes provided strong evidence for their central role in aspinolide biosynthesis. nih.gov A survey of 35 different Trichoderma species revealed that intact homologs of the entire gene cluster were only present in two other species that were also confirmed to produce aspinolides. nih.govnih.gov
The predicted functions of the core PKS genes were later confirmed through genetic manipulation. These comparative genomic studies were foundational in pinpointing the specific genetic machinery required for the synthesis of the aspinolide scaffold. nih.govnih.gov
Genetic Manipulation Studies (e.g., Gene Deletion and Mutagenesis)
Genetic manipulation, specifically gene deletion experiments in Trichoderma arundinaceum, has been instrumental in validating the functions of the genes identified through comparative genomics. nih.gov These studies have provided direct evidence for the roles of asp1 and asp2 in the biosynthesis of this compound. researchgate.net
Researchers created targeted deletion mutants of T. arundinaceum by removing either the asp1 or the asp2 gene. nih.gov Subsequent chemical analysis of these mutants revealed a complete cessation of aspinolide production, confirming that both genes are indispensable for the biosynthetic pathway. nih.gov
Further biochemical analysis of the mutants elucidated the specific function of each PKS gene:
asp2 : Deletion of this gene demonstrated its responsibility for the formation of the core 10-membered lactone ring structure characteristic of aspinolides. nih.govresearchgate.net
asp1 : This gene was found to be required for the synthesis and attachment of the butenoyl substituent at the C-8 position of the lactone ring. nih.govresearchgate.net
An interesting outcome of these gene deletion studies was the observed metabolic crosstalk. The study found that blocking aspinolide production, particularly through the deletion of asp2, led to a significant increase in the production of another antifungal secondary metabolite, the sesquiterpenoid harzianum A (HA). nih.govresearchgate.net This suggests a compensatory mechanism or a shunting of common precursors toward an alternative biosynthetic pathway when the aspinolide pathway is inactivated. nih.gov The increased antifungal activity of the asp2 mutant was correlated with this elevated production of harzianum A. nih.gov These findings underscore that the loss of aspinolide production can be accompanied by an increase in other bioactive metabolites. researchgate.net
The results from these genetic manipulation studies are summarized in the table below.
| Gene | Organism | Method | Effect on this compound Production | Other Observations |
| asp1 | Trichoderma arundinaceum | Gene Deletion | Abolished | No significant increase in harzianum A production. nih.gov |
| asp2 | Trichoderma arundinaceum | Gene Deletion | Abolished | Increased production of harzianum A. nih.govresearchgate.net |
Total Synthesis and Stereocontrolled Methodologies for Aspinolide B and Analogues
Early Approaches to Aspinolide B Total Synthesis
Later synthetic strategies explored the use of ring-closing metathesis (RCM) to construct the decanolide ring and establish the E-olefinic moiety. researchgate.netlookchem.com This approach represented a highly convergent stereoselective total synthesis of this compound. lookchem.com
Subsequent efforts have focused on developing more efficient and scalable routes. One such method established a reliable protocol for synthesizing both racemic and chiral (E)-4-iodobut-3-en-1-ols, which serve as key intermediates. nih.gov This protocol enabled a gram-scale synthesis of (-)-aspinolide A and its epimer, utilizing a catalytic Nozaki-Hiyama-Kishi reaction for the final macrolide closure with high yields. nih.gov
Convergent and Divergent Synthetic Strategies
Chiral Pool-Based Syntheses
The use of readily available chiral starting materials, known as the chiral pool, is a common and effective strategy in the total synthesis of natural products. Several syntheses of this compound have utilized this approach, starting from various chiral precursors.
(R)-2,3-O-Isopropylideneglyceraldehyde: A stereoselective total synthesis of (-)-aspinolide B was achieved starting from (R)-2,3-O-isopropylideneglyceraldehyde. researchgate.netthieme-connect.com
d-Ribose: Commercially available 2,3-O-isopropylidene-d-ribose has been used in divergent strategies to synthesize aspinolides B, E, and J. researchgate.netlookchem.com
d-Mannitol: D-Mannitol has served as a chiral pool material for the construction of key fragments in a convergent synthesis of this compound. researchgate.netlookchem.com
(R)-Methyl Lactate (B86563): (R)-Methyl lactate has been used in combination with other chiral pool starting materials in divergent syntheses of aspinolide analogues. researchgate.net
Propylene Oxide: Enantiomerically pure (R)-propylene oxide has been utilized as a starting material for the synthesis of key fragments. oup.comnih.gov
Fragment Coupling and Macrolactonization Approaches
The formation of the large lactone ring (macrolactonization) is a critical step in the synthesis of this compound. Various methods have been employed for this transformation, often following the coupling of two major fragments.
Shiina Macrolactonization: This method, which utilizes 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), has been successfully applied in the synthesis of this compound and its analogues. researchgate.netlookchem.comoup.com In some cases, this protocol has led to the formation of macrocyclic dimers. acs.org
Yamaguchi Lactonization: The Yamaguchi protocol is another effective method for macrolactonization that has been attempted in syntheses related to this compound. acs.org
Key Carbon-Carbon Bond Forming Reactions in this compound Synthesis
The construction of the carbon skeleton of this compound relies on several key carbon-carbon bond-forming reactions that allow for precise control of stereochemistry.
Felkin-Type Additions
The Felkin-Anh model is a widely used concept for predicting the stereochemistry of nucleophilic additions to chiral aldehydes and ketones. In the synthesis of this compound, selective Felkin-type additions have been crucial for establishing the correct stereocenters. acs.orgacs.orgresearchgate.netacs.orglookchem.com For instance, the selective addition of TMS-acetylene to an aldehyde intermediate was a key step in the first total synthesis of this compound. acs.orgacs.orgresearchgate.netacs.org
Nozaki-Hiyama-Kishi Coupling Reactions
The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful tool for the formation of carbon-carbon bonds, particularly in the context of macrocyclization. This reaction has been employed in the synthesis of this compound to form the 10-membered ring through an intramolecular coupling. acs.orgacs.orgresearchgate.netacs.orglookchem.com While effective, early applications of the intramolecular NHK reaction in this compound synthesis showed low facial selectivity. acs.orgthieme-connect.com More recent developments have utilized a catalytic version of the NHK reaction for the final macrolide closure, achieving high yields. nih.gov
Ring-Closing Metathesis (RCM) Strategies
Ring-Closing Metathesis (RCM) has emerged as a powerful and strategic method for the macrocyclization step in the total synthesis of this compound and related ten-membered lactones. jst.go.jpacs.org This reaction, typically employing ruthenium-based catalysts like Grubbs' catalysts, facilitates the formation of the macrocycle from a linear diene precursor.
One notable total synthesis of this compound utilized an RCM approach to construct the 10-membered ring and the E-olefinic moiety. researchgate.net In this strategy, the key diene precursor was assembled from two fragments derived from D-mannitol, a readily available chiral pool starting material. researchgate.net The subsequent RCM reaction, promoted by a second-generation Grubbs' catalyst, effectively closed the ring to yield the desired macrolactone. dovepress.comdovepress.com This approach highlights the efficiency of RCM in forming medium-sized rings, which can often be challenging due to unfavorable entropic factors and transannular strain. acs.org
The success of RCM is not universal and can be highly dependent on the substrate's structure and substitution patterns. For instance, in the synthesis of related nonanolides like cytospolide E, RCM strategies have sometimes resulted in the undesired Z-isomer or the formation of dimers instead of the intended intramolecular cyclization. nih.gov However, in the context of this compound synthesis, RCM has proven to be a viable and effective strategy for forging the macrocyclic core. jst.go.jpdovepress.com
Wittig Olefination Applications
The Wittig olefination is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds and has been applied in various total syntheses of this compound. This reaction, which involves the coupling of an aldehyde or ketone with a phosphorus ylide, offers reliable control over the location of the newly formed double bond.
In several synthetic routes, the Wittig reaction is employed to build key fragments of the this compound carbon skeleton before the final macrocyclization step. For example, a synthesis of (-)-Aspinolide B involved a Swern oxidation of a primary alcohol followed by a Wittig olefination to install a required olefinic group. thieme-connect.com Another approach utilized a Wittig olefination with ethyl(triphenylphosphoranylidene)acetate to construct an α,β-unsaturated ester, which is a crucial intermediate for further transformations. acs.org These applications demonstrate the utility of the Wittig reaction in elaborating the carbon chain and introducing key functional groups necessary for the eventual ring closure. The choice of a stabilized or non-stabilized ylide also provides a degree of control over the geometry (E/Z) of the resulting alkene, which is critical for establishing the correct relative stereochemistry within the molecule.
Stereochemical Control and Asymmetric Synthesis
The synthesis of this compound, which contains multiple stereocenters, necessitates rigorous control over its stereochemistry. Chemists have employed a range of asymmetric reactions and chiral starting materials to achieve this.
Diastereoselective and Enantioselective Methodologies
The enantioselective total synthesis of this compound has been accomplished through various diastereoselective and enantioselective methods. nih.gov The first asymmetric total synthesis relied on a highly selective Felkin-type addition of a trimethylsilyl-acetylene anion to a chiral aldehyde to set a key stereocenter. acs.orgnih.govacs.org This approach established the anti-diol relationship with high efficiency. acs.org
Other strategies have utilized chiral pool starting materials to introduce the initial stereochemistry. Commercially available and inexpensive materials like (R)-lactic acid, D-mannitol, and (R)-2,3-O-isopropylideneglyceraldehyde have served as foundational building blocks, with their inherent chirality being transferred through the synthetic sequence. researchgate.netacs.orgresearchgate.net For instance, the C8-C10 fragment of this compound was readily prepared from (R)-methyl lactate. acs.org Organocatalysis has also been featured in the synthesis of related lactones, such as the proline-catalyzed α-aminoxylation to create stereogenic centers, demonstrating the expanding toolkit available for asymmetric synthesis. nih.gov
The following table summarizes key asymmetric reactions used in the synthesis of this compound and related structures.
| Reaction Type | Reagents/Catalyst | Purpose in Synthesis | Reference |
| Felkin-type Addition | TMS-acetylene, Chiral Aldehyde | Creation of a key stereocenter, formation of an anti-diol | acs.org, acs.org |
| Chiral Pool Synthesis | (R)-lactic acid, D-mannitol | Introduction of initial chirality | acs.org, researchgate.net |
| Nozaki-Hiyama-Kishi | CrCl₂/NiCl₂, Vinylic Iodide | Diastereoselective macrocyclization | acs.org, nih.gov, acs.org |
| Organocatalytic Epoxidation | Proline-derived catalysts | Enantioselective formation of epoxides for lactone synthesis | nih.gov |
Confirmation of Absolute and Relative Stereochemistry via Synthetic Correlation
The total synthesis of this compound has been instrumental in unequivocally confirming its structure, including both its relative and absolute stereochemistry. oup.com The initial structural elucidation of the natural product determined its relative configuration via X-ray analysis of a co-crystal, and the absolute configuration was proposed using Helmchen's method. acs.orgoup.com
The first asymmetric total synthesis by Pilli and coworkers provided the definitive proof of these assignments. nih.govacs.org Upon completion of the synthesis, the spectroscopic data (¹H NMR, ¹³C NMR) of the synthetic (-)-Aspinolide B were compared with those of the natural product, showing complete agreement. acs.orgacs.org Crucially, this synthesis also served to correct the previously reported specific optical rotation value for the natural compound. nih.govacs.orgresearchgate.net This correlation between the synthetically derived molecule of known configuration and the natural isolate provides the highest level of structural confirmation. Multiple subsequent total syntheses have further corroborated the structural and stereochemical validity of this compound. oup.com
Future Directions and Research Perspectives on Aspinolide B
Exploration of Novel Aspinolide Analogues from Undiscovered Natural Sources
Aspinolide B was first isolated from the fungus Aspergillus ochraceus and later found in Trichoderma arundinaceum. nih.govacs.org The discovery of aspinolides in two different fungal genera, which are not closely related, suggests that the genetic blueprint for aspinolide biosynthesis may be more widespread than initially thought. nih.gov This opens up the exciting possibility of discovering novel aspinolide analogues from a broader range of fungal species.
Recent studies have already identified several aspinolide analogues, such as aspinolides A and C, from these known producing strains. nih.govfrontiersin.org For instance, nine different aspinolide analogues (B through J) have been identified in cultures of T. arundinaceum. nih.gov Furthermore, a novel analogue, 8-hydroxy aspinolide A, was discovered in a mutant strain of T. arundinaceum. nih.gov These findings highlight the potential for identifying new derivatives with potentially enhanced or novel biological activities by screening a wider diversity of fungi, including those from unique and underexplored environments. Comparative genomics analyses have revealed that intact aspinolide biosynthetic gene clusters are present in at least two other Trichoderma species, which have also been shown to produce aspinolides. nih.govresearchgate.net This targeted, genomics-driven approach could accelerate the discovery of new aspinolide-producing organisms and their associated metabolites.
Development of Chemoenzymatic and Biosynthetic Approaches for Aspinolide Derivatives
The elucidation of the aspinolide biosynthetic pathway provides a foundation for developing chemoenzymatic and biosynthetic strategies to generate novel derivatives. nih.govresearchgate.net The biosynthesis is proposed to involve two key polyketide synthases (PKS), one for the 10-membered lactone ring and another for the butenoyl substituent. nih.gov
Future research could focus on:
Genetic Engineering: Modifying the PKS genes or other enzymes in the biosynthetic cluster of T. arundinaceum or A. ochraceus could lead to the production of novel aspinolide structures.
Precursor-Directed Biosynthesis: Feeding unnatural starter units to the fungal cultures could result in their incorporation into the aspinolide scaffold, creating a diverse range of new analogues.
Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic transformations could offer a powerful and flexible approach. For example, a core aspinolide scaffold could be synthesized chemically and then modified using specific enzymes to introduce or alter functional groups, a strategy that has been successfully applied to other natural products. acs.org
These approaches could generate a library of aspinolide derivatives that would be difficult to access through total chemical synthesis alone, providing valuable structure-activity relationship (SAR) data and potentially leading to compounds with improved properties.
Advanced Synthetic Methodologies for Accessing Complex Aspinolide Scaffolds and Stereoisomers
The total synthesis of this compound and its stereoisomers has been a significant area of research, confirming its absolute stereochemistry. acs.orgnih.gov These synthetic efforts have utilized various advanced methodologies, including:
Ring-Closing Metathesis (RCM): This has been a key strategy for constructing the 10-membered lactone ring present in this compound and other related natural products. researchgate.netjst.go.jp
Nozaki-Hiyama-Kishi (NHK) Coupling: This reaction has also been effectively employed to form the macrocyclic ring of this compound. researchgate.netucl.ac.uk
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of related 10-membered lactones, such as aspinolide A. mdpi.comnih.gov
Future synthetic work will likely focus on developing more efficient and stereoselective routes to this compound and its analogues. This could involve the development of novel catalytic methods for macrocyclization or for the stereocontrolled introduction of the multiple chiral centers in the molecule. The ability to readily access all possible stereoisomers of this compound is crucial for a comprehensive understanding of its structure-activity relationships. researchgate.net Furthermore, the development of synthetic strategies that allow for the late-stage diversification of the aspinolide scaffold would be highly valuable for generating libraries of analogues for biological screening. The concept of "scaffold hopping," where the core structure is modified to create novel chemotypes, could also be applied to discover new compounds with similar biological activities but different physicochemical properties. nih.gov
In-depth Mechanistic Studies of this compound Biological Activities
This compound has been shown to possess plant growth regulatory activity, specifically promoting the growth of lateral roots in Solanum lycopersicum (tomato) at a concentration of 50 µg/ml. caymanchem.com However, the precise molecular mechanisms underlying this and other potential biological activities remain largely unexplored.
Future research should aim to:
Identify Cellular Targets: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify the specific proteins or other biomolecules that this compound interacts with in plant and fungal cells.
Elucidate Signaling Pathways: Investigating how the interaction of this compound with its target(s) translates into a physiological response. This could involve studying changes in gene expression, protein activity, and metabolite levels in response to this compound treatment.
Structure-Activity Relationship (SAR) Studies: Systematically testing the biological activity of the various natural and synthetic aspinolide analogues will be crucial for understanding which structural features are essential for its activity. For instance, while aspinolide C exhibits antifungal activity against Botrytis cinerea and upregulates plant defense genes, this compound lacks these specific activities, highlighting the importance of subtle structural differences. nih.gov
Understanding the mode of action of this compound will not only provide fundamental biological insights but also be essential for its potential development in agricultural or medicinal applications.
Translational Research and Potential Applications in Agricultural Biotechnology and Medicinal Chemistry
The known biological activities of this compound and its analogues suggest potential applications in both agriculture and medicine.
Agricultural Biotechnology:
Plant Growth Promotion: The ability of this compound to promote lateral root growth could be harnessed to develop new biostimulants for improving crop establishment and nutrient uptake. caymanchem.com
Biocontrol: While this compound itself may lack strong antifungal properties, other analogues like aspinolide C are active against plant pathogens such as Botrytis cinerea. nih.govuca.esnih.gov Further exploration of the aspinolide family could lead to the discovery of potent and selective antifungal agents for crop protection. The producing fungus, Trichoderma arundinaceum, is itself a known biocontrol agent, and aspinolides may contribute to its ability to protect plants from disease, potentially by priming the plant's own defense responses. nih.govmdpi.com
Medicinal Chemistry: The 10-membered lactone core of this compound is a structural motif found in many natural products with a wide range of biological activities, including anticancer and antimicrobial properties. While the specific medicinal potential of this compound is yet to be thoroughly investigated, its unique structure warrants screening against a variety of disease targets. Future research could involve evaluating this compound and its derivatives for activities such as:
Anticancer activity
Antimicrobial activity against human pathogens
Anti-inflammatory activity
The development of efficient synthetic routes and a deeper understanding of its mechanism of action will be critical for advancing this compound from a laboratory curiosity to a potential lead compound in drug discovery or a valuable tool in sustainable agriculture.
Q & A
Q. What are the established methods for synthesizing and characterizing Aspinolide B in laboratory settings?
Answer: this compound synthesis typically involves multi-step organic reactions, such as lactonization or cycloaddition, followed by purification via column chromatography. Characterization requires spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., , , 2D-COSY).
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular mass and purity.
- X-ray crystallography (if crystalline) for absolute configuration determination.
For reproducibility, journals like the Advanced Journal of Chemistry mandate detailed experimental protocols, including solvent systems, reaction temperatures, and catalyst ratios .
Q. How can researchers design experiments to elucidate the mechanism of action of this compound at the molecular level?
Answer: A hypothesis-driven approach is critical:
- In vitro assays : Use cell-based models (e.g., cancer cell lines) to assess apoptosis or enzyme inhibition, with dose-response curves and controls (e.g., IC calculations).
- Molecular docking studies : Predict binding interactions with target proteins (e.g., using AutoDock Vina).
- Gene expression profiling : RNA sequencing to identify pathways modulated by this compound.
Ensure alignment with the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure research questions .
Q. What analytical techniques are recommended for assessing this compound’s stability under varying physiological conditions?
Answer:
- High-Performance Liquid Chromatography (HPLC) to monitor degradation products.
- Circular Dichroism (CD) for conformational changes in chiral environments.
- Accelerated stability studies under controlled pH, temperature, and light exposure.
Documentation must adhere to journal guidelines, separating raw data (appendices) from processed results .
Advanced Research Questions
Q. How can researchers optimize the synthesis protocol of this compound to improve yield and purity for reproducible studies?
Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, solvent polarity).
- Green chemistry principles : Replace toxic solvents (e.g., dichloromethane) with biodegradable alternatives.
- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy.
Validate optimized protocols through triplicate runs and statistical analysis (e.g., ANOVA) .
Q. What methodologies are effective for resolving discrepancies in this compound’s reported bioactivity across different experimental models?
Answer:
- Comparative meta-analysis : Aggregate data from published studies to identify confounding variables (e.g., cell line heterogeneity, assay protocols).
- Orthogonal validation : Confirm bioactivity using alternative assays (e.g., CRISPR knockouts vs. pharmacological inhibitors).
- Standardization : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine experimental designs and reduce bias .
Q. How should researchers address challenges in isolating this compound from complex natural matrices?
Answer:
- Bioassay-guided fractionation : Combine LC-MS with activity screening to trace bioactive fractions.
- Countercurrent chromatography (CCC) : Enhance separation efficiency for structurally similar compounds.
- Metabolomics : Use untargeted MS/MS to differentiate this compound from co-eluting metabolites.
Document purification yields and purity thresholds (≥95%) as per journal requirements .
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?
Answer:
- Non-linear regression models : Fit dose-response data to sigmoidal curves (e.g., GraphPad Prism).
- Bland-Altman plots : Assess agreement between technical replicates.
- Bayesian hierarchical models : Account for variability across animal cohorts or cell passages.
Avoid overreliance on p-values; report effect sizes and confidence intervals .
Q. How can researchers integrate multi-omics data to explore this compound’s polypharmacology?
Answer:
- Network pharmacology : Map compound-target-pathway interactions using tools like STRING or Cytoscape.
- Transcriptomics-proteomics correlation : Identify concordant biomarkers of mechanism.
- Machine learning : Train models on public datasets (e.g., ChEMBL) to predict off-target effects.
Ensure transparency by sharing code and raw data in repositories like GitHub or Zenodo .
Methodological Guidelines
- Data reporting : Separate raw data (appendices) from processed results. Use SI units and standardized nomenclature .
- Ethical compliance : Declare conflicts of interest and animal/human ethics approvals .
- Literature review : Critically evaluate prior studies using tools like PICOT and FINER to avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
